molecular formula C14H18N2O2 B8535116 Benzyl (3-cyano-3-methylbutyl)carbamate

Benzyl (3-cyano-3-methylbutyl)carbamate

Cat. No.: B8535116
M. Wt: 246.30 g/mol
InChI Key: YNJYDSCSWXRXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (3-cyano-3-methylbutyl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl group attached to a 3-cyano-3-methylbutyl chain. Carbamates are widely utilized in medicinal chemistry and organic synthesis due to their stability, hydrogen-bonding capacity, and role as protective groups for amines. The presence of a cyano group (-CN) and a branched alkyl chain may confer distinct reactivity, solubility, and pharmacokinetic properties compared to other carbamates or esters .

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl N-(3-cyano-3-methylbutyl)carbamate

InChI

InChI=1S/C14H18N2O2/c1-14(2,11-15)8-9-16-13(17)18-10-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,16,17)

InChI Key

YNJYDSCSWXRXKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCNC(=O)OCC1=CC=CC=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzyl (3-cyano-3-methylbutyl)carbamate (inferred structure) with structurally related compounds from the evidence, focusing on molecular features, substituents, and applications:

Compound Name CAS RN Molecular Formula Molecular Weight Key Substituents Applications/Notes
This compound* Not available ~C₁₄H₁₆N₂O₂ ~260.3 (estimated) -CN, 3-methylbutyl chain Likely intermediate for amine protection or drug synthesis; cyano group enhances electrophilicity.
Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate 2140326-61-8 C₁₃H₁₅F₂NO₂ 255.26 -CF₂, cyclobutyl ring Fluorinated analogs may improve metabolic stability; used in medicinal chemistry .
Benzyl cinnamate 103-41-3 C₁₆H₁₄O₂ 238.28 Ester group, cinnamate chain Used in natural product research; lower reactivity than carbamates due to ester functionality .
Benzyl N-[(1S,3S)-3-(methylamino)cyclobutyl]carbamate 1201825-73-1 C₁₃H₁₇N₂O₂ 233.29 Methylamino-cyclobutyl group Potential bioactive scaffold; amino groups enable further functionalization .
Benzyl (S)-(1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)carbamate 87219-29-2 C₁₆H₂₂ClN₂O₃ 325.81 Chloroethylamide, branched alkyl chain Likely used in targeted drug delivery; chloroethyl group may confer alkylating activity .

Key Structural and Functional Differences

Benzyl cinnamate (an ester) lacks the carbamate’s NH group, reducing hydrogen-bonding capacity and altering solubility .

Molecular Weight and Solubility: Fluorinated derivatives (e.g., ) typically exhibit higher lipophilicity, while cyano groups may improve solubility in polar aprotic solvents.

Synthetic Utility: Carbamates like Benzyl N-[(1S,3S)-3-(methylamino)cyclobutyl]carbamate are often used as protective groups for amines, whereas esters (e.g., Benzyl cinnamate) are more common in fragrance or polymer applications.

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